molecular formula C16H31ClN4O4S B6355943 1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride CAS No. 862373-14-6

1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride

Cat. No. B6355943
CAS RN: 862373-14-6
M. Wt: 411.0 g/mol
InChI Key: UNQYTGLJZONNBD-HZPCBCDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group . It is used for labeling materials or proteins with biotin, providing a means to enrich and capture targets from biological systems .


Molecular Structure Analysis

The molecular formula of this compound is C16H31ClN4O4S . Its molecular weight is 410.96 . The IUPAC name is 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-{2-[2-(2-azaniumylethoxy)ethoxy]ethyl}pentanamide chloride .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white powder . The optical rotation is [a]D20 = +37 ± 2º (C=1 in DMF) . It should be stored at 0-8 °C .

Scientific Research Applications

Photorelease Kinetics on Surfaces

Drexler et al. (2017) synthesized biotinylated photolabile compounds, including structures with a 3,6-dioxa-octane spacer, for studying photocleavage kinetics on self-assembled monolayers. They used surface plasmon resonance and reflectometric interference spectroscopy to analyze photokinetics, leveraging the biotin moiety for signal enhancement. This research has implications for in situ monitoring of photolithographic DNA chip synthesis (Drexler et al., 2017).

Synthesis Methodologies

Marciniec et al. (2008) developed a new method for synthesizing octakis(3-chloropropyl)octasilsesquioxane, which involves hydrolytic condensation and uses a methanolic solution. This process is quicker and yields comparable results to previous methods, indicating potential for efficient production of similar compounds (Marciniec et al., 2008).

Applications in Tissue Engineering and Wound Dressing

Khor and Lim (2003) discussed the use of chitin, a biopolymer with a structure based on N-acetyl-glucosamine, in biomedical applications. Chitin and its derivatives, including chitosan, are valuable for wound dressing, drug delivery, and tissue engineering. This highlights the relevance of such biopolymers in medical fields (Khor & Lim, 2003).

Bioremediation of Contaminants

Zhang, Gedalanga, and Mahendra (2017) reviewed the challenges and advances in bioremediation of 1,4-dioxane-contaminated waters. They emphasized the need for understanding treatment mechanisms, especially in the presence of other contaminants, and proposed directions for future research in this field (Zhang, Gedalanga, & Mahendra, 2017).

Streptavidin Binding to Biotinylated Surfaces

Seifert et al. (2010) characterized the binding of streptavidin to partially biotinylated self-assembled thiol monolayers. They demonstrated that the biotinylated component significantly influences streptavidin binding, which is relevant for biosensor applications (Seifert, Rinke, & Galla, 2010).

Nanoparticle Functionalization and Drug Delivery

Ye, Pelton, and Brook (2007) explored the biotinylation of TiO2 nanoparticles and their conjugation with streptavidin. They found that biotinylated nanoparticles can be directed to specific targets, potentially enhancing the efficacy of drug delivery systems (Ye, Pelton, & Brook, 2007).

Use in Chemical Sensors

Shen et al. (2012) developed an electrochemical sensor using graphene oxide nanoribbon and silsesquioxane assembled composite frameworks for sensing 1-hydroxypyrene. This demonstrates the potential for such materials in constructing sensitive and efficient chemical sensors (Shen, Cui, Pang, & Qian, 2012).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4S.ClH/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15;/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22);1H/t12-,13-,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQYTGLJZONNBD-HZPCBCDKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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